molecular formula C5H5NO2S B6588869 4-methyl-1,2-thiazole-3-carboxylic acid CAS No. 1507952-32-0

4-methyl-1,2-thiazole-3-carboxylic acid

Cat. No.: B6588869
CAS No.: 1507952-32-0
M. Wt: 143.17 g/mol
InChI Key: WVOCLGXUOTUGLI-UHFFFAOYSA-N
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Description

4-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 4-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate biochemical pathways, enzyme activities, and receptor functions . For example, thiazole derivatives have been shown to inhibit certain enzymes and block specific receptors, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-methyl-4-thiazolecarboxylic acid
  • 4-chlorobenzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-methyl-1,2-thiazole-3-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

1507952-32-0

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

4-methyl-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO2S/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8)

InChI Key

WVOCLGXUOTUGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSN=C1C(=O)O

Purity

95

Origin of Product

United States

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